molecular formula C20H17F2N3O2 B2743132 N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251547-21-3

N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No. B2743132
CAS RN: 1251547-21-3
M. Wt: 369.372
InChI Key: MZHDHHKAFDFLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17F2N3O2 and its molecular weight is 369.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fluorescence Applications

One study describes a one-pot synthesis method for dibenzo[b,h][1,6]naphthyridines, which can be applied to create fluorescent compounds that intercalate into double-stranded DNA. This method demonstrates the compound's potential in bioimaging and molecular biology research due to its strong fluorescence properties (Okuma et al., 2014).

Antibacterial Agents

Another research avenue explores the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives, which exhibit significant antibacterial activity. These findings highlight the compound's utility in developing new antibacterial agents (Ramalingam et al., 2019).

Cancer Treatment Potential

A novel naphthyridine derivative showed promising anticancer activity in human malignant melanoma cell lines. It induces necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a therapeutic agent for melanoma treatment (Kong et al., 2018).

Corrosion Inhibition

The compound's derivatives have been studied for their corrosion inhibition properties, particularly in acidic and mineral oil mediums. These studies provide insights into the compound's application in protecting materials from corrosion, which is crucial for industrial applications (Yıldırım & Cetin, 2008).

Synthesis of Functionalized Derivatives

Research on the facile synthesis of functionalized benzo[b][1,8]naphthyridin-2-(1H)-ones from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides underlines the compound's versatility in creating a variety of chemical entities. These derivatives have potential applications in pharmaceuticals and materials science (Nandini et al., 2014).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-12-5-6-15(22)18(9-12)24-19(26)11-25-8-7-17-14(10-25)20(27)13-3-1-2-4-16(13)23-17/h1-6,9H,7-8,10-11H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHDHHKAFDFLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.